Barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate

MOCVD precursor volatility β-diketonate thermogravimetry barium precursor selection

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionato) hydrate, commonly designated Ba(TMHD)₂, Ba(thd)₂, or Ba(DPM)₂ (CAS 138521-17-2 for the hydrate; anhydrous CAS 17594-47-7), is a non-fluorinated barium β-diketonate complex with molecular formula C₂₂H₃₈BaO₄·xH₂O and anhydrous molecular weight 503.85 g·mol⁻¹. It is the most widely used non-fluorinated barium precursor for metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) of Ba-containing oxide thin films, including BaTiO₃, (Ba,Sr)TiO₃ (BST), and YBa₂Cu₃O₇₋ₓ (YBCO) superconductors.

Molecular Formula C22H40BaO5
Molecular Weight 521.9 g/mol
CAS No. 138521-17-2
Cat. No. B3237286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate
CAS138521-17-2
Molecular FormulaC22H40BaO5
Molecular Weight521.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.[Ba+2]
InChIInChI=1S/2C11H20O2.Ba.H2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;1H2/q;;+2;/p-2/b2*8-7-;;
InChIKeyVCALGUJWYYNHDY-ZJCTYWPYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate (CAS 138521-17-2): A Non-Fluorinated Ba β-Diketonate CVD/ALD Precursor


Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionato) hydrate, commonly designated Ba(TMHD)₂, Ba(thd)₂, or Ba(DPM)₂ (CAS 138521-17-2 for the hydrate; anhydrous CAS 17594-47-7), is a non-fluorinated barium β-diketonate complex with molecular formula C₂₂H₃₈BaO₄·xH₂O and anhydrous molecular weight 503.85 g·mol⁻¹ [1]. It is the most widely used non-fluorinated barium precursor for metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) of Ba-containing oxide thin films, including BaTiO₃, (Ba,Sr)TiO₃ (BST), and YBa₂Cu₃O₇₋ₓ (YBCO) superconductors [2]. The compound exists as an oligomeric species [Ba₄(thd)₈] in the solid state due to the large ionic radius and high coordination number of Ba²⁺, a characteristic that directly impacts its volatility, thermal stability, and vapor-phase transport behavior relative to both its strontium analog and alternative barium precursor classes [3].

Why Ba(TMHD)₂ Hydrate (CAS 138521-17-2) Cannot Be Freely Substituted with Other Barium β-Diketonates or Cp-Based Precursors


Among non-fluorinated barium precursors, Ba(TMHD)₂ occupies a distinct position in the volatility–thermal stability trade-off space. Ba(acac)₂ is essentially non-volatile and unsuitable for vapor-phase deposition [1]. Fluorinated analogs such as Ba(hfac)₂ offer higher volatility but introduce fluoride contamination risks in oxide films and require rigorous exclusion of moisture [1]. Cyclopentadienyl-based precursors (e.g., Ba(Me₅Cp)₂) enable lower-temperature ALD but exhibit pronounced thermal decomposition and carbon incorporation at temperatures above 275 °C, compromising film composition reproducibility [2]. Even within the thd ligand family, the strontium analog Sr(TMHD)₂ decomposes at lower temperatures and over a narrower range, while Ba(TMHD)₂ undergoes more severe oligomerization-induced degradation upon storage and at evaporation temperatures [3]. The following quantitative evidence section details exactly where Ba(TMHD)₂ hydrate diverges from its closest comparators in measurable terms that directly impact deposition process design and film quality.

Quantitative Differential Evidence for Ba(TMHD)₂ Hydrate (CAS 138521-17-2) vs. Closest Comparators


TG Volatilization: Ba(DPM)₂ Outperforms Ba(DIVM)₂ and Ba(DBM)₂ Among Non-Fluorinated Ba β-Diketonates

Thermogravimetric (TG) analysis of three non-fluorinated barium β-diketonate complexes demonstrated that Ba(DPM)₂ (synonymous with Ba(TMHD)₂) exhibits higher volatilization than both Ba(DIVM)₂ (bis-diisovalerylmethanato-barium) and Ba(DBM)₂ (bis-dibutyrylmethanato-barium) [1]. The TG measurements were conducted under identical thermal ramp conditions. Notably, the melting points of Ba(DIVM)₂ and Ba(DBM)₂ were slightly lower than that of Ba(DPM)₂ (175–180 °C), indicating that the observed volatility advantage of Ba(DPM)₂ is not attributable to a lower phase-change temperature but rather to inherent molecular-level differences in intermolecular oligomerization [1].

MOCVD precursor volatility β-diketonate thermogravimetry barium precursor selection

TGA Residue: Purified Tetrameric Ba₄(thd)₈ Sublimes with <1% Involatile Residue vs. ~20% for Conventional Ba(TMHD)₂

US Patent 5,319,118 discloses a direct thermogravimetric comparison between conventional Ba(TMHD)₂ and a purified tetrameric form [Ba₄(thd)₈]. Under a steadily flowing nitrogen stream with ramped temperature, the conventional Ba(TMHD)₂ sample exhibited approximately 80% weight loss up to ~400 °C, leaving ~20% involatile residue [1]. In contrast, the purified tetrameric complex of the invention sublimed cleanly with no more than 1% involatile residues, indicating superior suitability for OMCVD processes requiring stable, long-duration precursor delivery [1]. The DSC-measured melting point of the tetrameric complex was 215 °C, with a source operating temperature of 220 °C used for deposition experiments [1].

precursor purity non-volatile residue OMCVD delivery stability

Thermal Decomposition: Ba(TMHD)₂ Decomposes at Higher Temperature and Over a Wider Range than Sr(TMHD)₂

A comparative thermogravimetric, in-situ FTIR, and mass spectrometric study of Ba(tmhd)₂ and Sr(tmhd)₂ revealed that both compounds decompose via a three-step mechanism: (1) ligand decomposition, (2) simultaneous vaporization and partial decomposition of metal-organics, and (3) decomposition of vaporized oligomeric species [1]. Critically, the Sr source decomposed at lower temperatures and within a narrower temperature range than the Ba source. Furthermore, the gaseous oligomeric species originating from the Sr source decomposed relatively quickly, whereas the corresponding oligomeric species from the Ba source decomposed slowly over an extended period [1]. This difference is attributed to distinct Ba–O vs. Sr–O bond energies as evidenced by FTIR results [1]. Storage-time degradation, analyzed by DSC, confirmed that Ba(TMHD)₂ exhibits greater degradation with oligomerization at evaporation temperature compared to Sr(TMHD)₂ [2].

thermal decomposition pathway Ba vs Sr precursor oligomer decomposition kinetics

Metal–Ligand Bond Energy: Ba(TMHD)₂ Exhibits Stronger M–L Bonds but Weaker Intra-Ligand Bonds vs. Cyclopentadienyl Ba Precursors

Density functional theory (DFT) calculations by Holme and Prinz (2007) systematically compared Ba and Sr precursors across multiple ligand classes, including tmhd, acac, hfac, and various cyclopentadienyl (Cp) derivatives (H₅C₅, Me₅C₅, PrMe₄C₅, etc.) [1]. The calculations demonstrated that diketonate precursors (tmhd) form stronger bonds between the metal atom and the ligands than do Cp-based precursors. However, the diketonate ligands themselves possess weaker intra-ligand bonds compared to the Cp ligand framework [1]. This bonding pattern explains a key experimental observation: tmhd-based precursors tend to produce films with measurable carbon contamination, arising from ligand fragment incorporation during deposition. In ALD test experiments, no deposition was measured with Sr(tmhd)₂ precursors under conditions where Sr(PrMe₄Cp)₂ yielded SrO films at a source temperature of 200 °C and substrate temperatures between 250 and 350 °C [1].

DFT precursor screening carbon contamination mechanism bond dissociation energy

Vaporization Temperature Requirement: Ba(TMHD)₂ Requires >200 °C Source Temperature vs. ~100 °C for Y and Cu β-Diketonates

In MOCVD processes for multi-cation oxide films such as YBCO, the precursor source temperatures for yttrium and copper β-diketonates (Y(TMHD)₃ and Cu(TMHD)₂) are typically around 100 °C for adequate vapor delivery. In contrast, Ba(TMHD)₂ must be heated to temperatures exceeding 200 °C to achieve sufficient vapor pressure for film growth [1]. This elevated source temperature has two documented consequences: (1) it adversely affects the long-term vaporization stability of Ba(TMHD)₂, and (2) it promotes oligomerization, which further decreases volatility and causes a compositional shift in the gas phase and consequently in the deposited oxide film [1]. The volatility of Ba(thd)₂ was additionally shown not to increase perceptibly when reducing the evaporation pressure from 10 Torr to 5 Torr, unlike Y(thd)₃ and Cu(thd)₂, whose volatility increased with decreasing pressure [2].

precursor source temperature long-term vaporization stability YBCO MOCVD co-deposition

Gas-Phase Aggregation: Ba(TMHD)₂-Tetraglyme Adduct Is More Aggregated than Ba(methd)₂ by Mass Spectrometry

In a comparative mass spectrometric study of BST thin-film deposition via direct liquid injection MOCVD, Ba(methd)₂ (methd = methoxyethoxytetramethylheptanedionate) was found to be less aggregated in the gas phase than the Ba(tmhd)₂-tetraglyme adduct (tetraglyme = tetraethylene glycol dimethyl ether) [1]. The reduced aggregation of Ba(methd)₂ is attributed to the methoxyethoxy substituent on the β-diketonate ligand, which provides intramolecular coordination that suppresses oligomerization. Similar aggregation behavior was observed for the corresponding strontium precursors [1]. BST films deposited using the Ba(methd)₂/Sr(methd)₂/Ti(MPD)(tmhd)₂ cocktail solution exhibited step coverage and electrical properties (leakage current density, SiO₂ equivalent oxide thickness) that varied systematically with deposition temperature from 350 to 600 °C [1].

gas-phase oligomerization direct liquid injection BST MOCVD precursor aggregation

Optimal Application Scenarios for Ba(TMHD)₂ Hydrate (CAS 138521-17-2) Based on Quantitative Differential Evidence


MOCVD of BaTiO₃ and BST Thin Films for High-k Dielectric and Ferroelectric Capacitor Applications

Ba(TMHD)₂ hydrate is the most extensively validated non-fluorinated barium precursor for MOCVD growth of BaTiO₃ and (Ba,Sr)TiO₃ thin films on Si, MgO, and Pt/SiO₂/Si substrates at deposition temperatures of 500–600 °C [REFS-10, REFS-2]. Its higher TG volatilization compared to Ba(DIVM)₂ and Ba(DBM)₂ [1] enables efficient vapor delivery, while the well-characterized three-step thermal decomposition pathway [5] allows process engineers to optimize substrate temperature and oxygen partial pressure for crystalline perovskite phase formation. The known ~20% TGA residue of conventional Ba(TMHD)₂ [4] should be considered in source replenishment scheduling; alternatively, higher-purity tetrameric forms with <1% residue may be specified for production-scale deposition systems requiring extended uninterrupted operation.

Co-Deposition of YBa₂Cu₃O₇₋ₓ (YBCO) Superconducting Films by Multi-Source MOCVD

For YBCO MOCVD using the established Y(TMHD)₃ / Ba(TMHD)₂ / Cu(TMHD)₂ precursor suite, the >100 °C offset between the Ba source temperature (>200 °C) and the Y/Cu source temperatures (~100 °C) [7] must be accommodated through independent thermal zoning of precursor bubblers. The pressure-insensitive volatility of Ba(thd)₂ (no perceptible increase from 10 Torr to 5 Torr, unlike Y(thd)₃ and Cu(thd)₂) [8] dictates that Ba must be evaporated in excess of the stoichiometric requirement to achieve single-phase YBCO films. The slower decomposition kinetics of Ba-derived oligomeric species relative to Sr-derived analogues [5] provides a kinetic window for optimizing film composition through carrier gas flow rate and reactor pressure adjustments.

Liquid-Delivery MOCVD Using Ba(TMHD)₂-Tetraglyme Adduct Solutions

When Ba(TMHD)₂ is formulated as a tetraglyme adduct for liquid-delivery MOCVD, the enhanced solubility in organic solvents such as tetraglyme and THF [3] facilitates precise liquid flow control. However, the higher gas-phase aggregation of the Ba(tmhd)₂-tetraglyme adduct compared to Ba(methd)₂ [9] must be factored into precursor solution stoichiometry. For BST deposition, the trade-off between the established thermal stability of the TMHD ligand framework and the reduced aggregation of methd-substituted analogs should guide precursor selection based on the relative priority of long-duration source stability versus film composition uniformity.

ALD Process Development Requiring Non-Fluorinated Ba Precursors with Strong Metal–Ligand Bonds

For ALD applications where fluoride contamination is unacceptable (e.g., gate dielectrics in direct contact with silicon channels), Ba(TMHD)₂ represents the non-fluorinated alternative to Ba(hfac)₂-based processes. DFT calculations confirm that the M–L bond in Ba(tmhd)₂ is stronger than in Cp-based Ba precursors [6], which may confer advantages in ALD surface-saturation behavior by suppressing premature ligand dissociation. However, the associated intra-ligand bond weakness and documented carbon contamination in tmhd-grown films [6] necessitate careful oxidant selection (O₃ > H₂O > O₂, based on SrO ALD growth rate trends [6]) and post-deposition annealing optimization. The sublimation enthalpy of ~103 kJ·mol⁻¹ reported for structurally related tetrakis-dipivaloylmethanate complexes [2] provides a thermodynamic reference point for ALD precursor delivery system design.

Quote Request

Request a Quote for Barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.